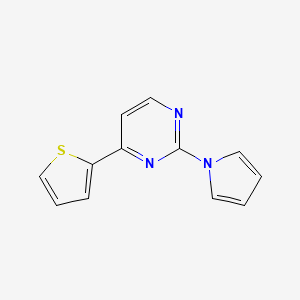

2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

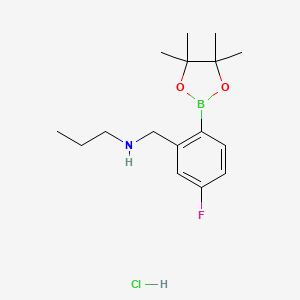

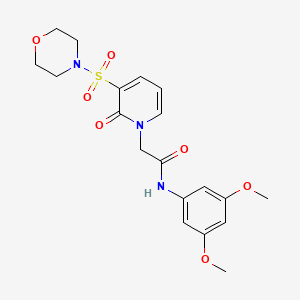

“2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” is a chemical compound that likely contains a pyrrole ring and a thiophene ring attached to a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like thiophene, but with a nitrogen atom instead of sulfur. Pyrimidine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” were not found, similar compounds are often synthesized through reactions involving aromatic C-nucleophiles . Another method involves the design and synthesis of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives .Molecular Structure Analysis

The molecular structure of “2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .科学的研究の応用

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

“2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” is used in the synthesis of unsymmetrically tetrasubstituted pyrroles . This process involves a metal-free method for the synthesis of these pyrroles using a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property makes “2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” a potential candidate for applications in optoelectronics and sensing .

Pharmaceuticals and Agrochemicals

Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . They are key motifs in bioactive natural molecules and have diverse applications in therapeutically active compounds .

Organic Semiconductors

Thiophene-mediated molecules, such as “2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine”, have a prominent role in the advancement of organic semiconductors . These molecules are essential in the development of next-generation electronic devices .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are utilized in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

“2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

将来の方向性

特性

IUPAC Name |

2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXWMWZYIVLUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)